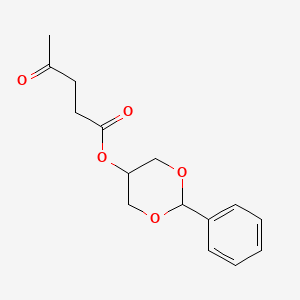![molecular formula C13H14O3S B14188803 (1R,5R)-1-(4-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one CAS No. 923001-91-6](/img/structure/B14188803.png)
(1R,5R)-1-(4-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5R)-1-(4-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a bicyclic hexane structure with a sulfonyl group attached to a methylbenzene ring, which may contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-1-(4-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one typically involves multiple steps, including the formation of the bicyclic hexane core and the introduction of the sulfonyl group. Common synthetic routes may include:
Formation of the Bicyclic Hexane Core: This step might involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using reagents such as sulfonyl chlorides or sulfonic acids under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5R)-1-(4-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,5R)-1-(4-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound may have potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its structural features could make it a useful probe for investigating biological processes.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Its reactivity and functional groups could be leveraged to design new drugs or drug delivery systems.
Industry
Industrially, the compound could be used in the development of new materials, catalysts, or chemical processes. Its unique properties may offer advantages in specific applications, such as polymer synthesis or surface modification.
Mécanisme D'action
The mechanism of action of (1R,5R)-1-(4-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one involves its interaction with molecular targets and pathways. The sulfonyl group and bicyclic structure may enable the compound to bind to specific enzymes or receptors, modulating their activity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,5R)-1-(4-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexane: A similar compound without the ketone group.
(1R,5R)-1-(4-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-ol: A similar compound with a hydroxyl group instead of a ketone.
Uniqueness
(1R,5R)-1-(4-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
923001-91-6 |
|---|---|
Formule moléculaire |
C13H14O3S |
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
(1R,5R)-1-(4-methylphenyl)sulfonylbicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C13H14O3S/c1-9-2-5-11(6-3-9)17(15,16)13-8-10(13)4-7-12(13)14/h2-3,5-6,10H,4,7-8H2,1H3/t10-,13-/m1/s1 |
Clé InChI |
RBVPDBLKTFECEV-ZWNOBZJWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)[C@]23C[C@H]2CCC3=O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C23CC2CCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[tert-Butyl(ethyl)amino]methyl}phenol](/img/structure/B14188720.png)






![1-(4-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14188763.png)






